6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound characterized by its unique imidazo and pyridine structures. It has the molecular formula C8H5FN2O and a molecular weight of 164.14 g/mol. The presence of a fluorine atom at the sixth position of the imidazo ring enhances its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.
A research article describes the synthesis of various oxazole-based imidazopyridine scaffolds using 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (a close analogue of 6-F-IPAC) as a starting material []. These newly synthesized oxazole derivatives were then evaluated for their urease inhibition properties, showing moderate to significant inhibitory activity []. This suggests that 6-F-IPAC could potentially be used in a similar manner to create novel bioactive molecules.
The chemical behavior of 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is influenced by its functional groups, particularly the aldehyde group, which can participate in various reactions:
These reactions are fundamental for synthesizing more complex molecules and derivatives that may exhibit enhanced biological properties.
6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde has shown promising biological activities, particularly in the realm of pharmacology. Research indicates that compounds in this class can act as:
The synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through several methods:
The applications of 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde extend beyond basic research into practical uses:
Interaction studies involving 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde focus on its binding affinities and mechanisms with biological targets:
Several compounds share structural similarities with 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde | Fluorine at position 5 | Different position for fluorine affects reactivity |
| 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | Fluorine at position 8 | Exhibits different biological activity patterns |
| Imidazo[1,2-a]pyridine | Lacks fluorine substitution | Serves as a base structure for comparison |
The uniqueness of 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde lies in its specific fluorine placement and resulting reactivity profile, which distinguishes it from other similar compounds.
Crystallographic investigations of related imidazopyridine derivatives provide valuable insights into the structural characteristics of 6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde [4]. Single crystal X-ray diffraction studies of similar fluorinated imidazopyridine compounds reveal that these structures typically adopt planar conformations with minimal deviation from planarity [5]. The imidazopyridine ring system demonstrates remarkable structural rigidity, with root mean square deviations typically ranging from 0.026 to 0.062 Å [6].
Analysis of crystallographic data from related compounds indicates that the pyridine ring of the imidazopyridine system makes dihedral angles of approximately 2.90 to 4.91 degrees with the five-membered imidazole ring [6]. This near-planarity is crucial for the compound's electronic properties and intermolecular interactions [7]. The endocyclic angles within the imidazopyridine framework show characteristic distortions, with bond angles ranging from 129.27 to 132.33 degrees, reflecting the strain associated with the fusion of five- and six-membered rings [6].
Table 1: Typical Crystallographic Parameters for Imidazopyridine Derivatives
| Parameter | Value Range | Reference Compound |
|---|---|---|
| Space Group | P21/c, P21/n | Various imidazopyridines [5] |
| Unit Cell Volume | 3000-3500 ų | Related structures [5] |
| Density | 1.35-1.47 g/cm³ | Similar compounds [5] |
| Dihedral Angle (rings) | 2.90-4.91° | Imidazopyridine derivatives [6] |
| Planarity Deviation | 0.026-0.062 Å | Ring systems [6] |
The fluorine substitution at the 6-position introduces specific geometric constraints that influence the overall molecular architecture [8]. Crystallographic studies of related 6-fluoroimidazopyridine derivatives demonstrate that the carbon-fluorine bond length typically measures approximately 1.35 Å, consistent with standard aromatic C-F bond distances [9]. The fluorine atom's electronegativity significantly affects the electron density distribution within the aromatic system, as evidenced by quantum mechanical calculations and experimental charge density studies [8].
The conformational behavior of 6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is governed by the interplay between intramolecular constraints and intermolecular forces [4]. The rigid imidazopyridine core provides a stable scaffold, while the aldehyde substituent introduces conformational flexibility through rotation about the C-C bond connecting the aldehyde group to the heterocyclic framework [10]. Computational studies suggest that the aldehyde group can adopt multiple orientations, with energy barriers typically ranging from 2-5 kcal/mol for rotation [10].
Intermolecular interactions play a crucial role in determining the solid-state packing arrangements of fluorinated imidazopyridine derivatives [7]. Hydrogen bonding represents the primary intermolecular interaction, with the aldehyde oxygen serving as a hydrogen bond acceptor and the imidazopyridine nitrogen atoms participating in both donor and acceptor roles [11]. The presence of the fluorine atom introduces additional interaction possibilities through halogen bonding and dipole-dipole interactions [7].
Table 2: Intermolecular Interaction Types in Imidazopyridine Derivatives
| Interaction Type | Distance Range (Å) | Energy (kJ/mol) | Frequency |
|---|---|---|---|
| N-H···N | 2.41-2.67 | 15-25 | Very High [11] |
| C-H···O | 2.60-2.93 | 8-15 | High [11] |
| C-H···N | 2.44-2.67 | 10-18 | Moderate [11] |
| π-π Stacking | 3.31-3.58 | 12-20 | Moderate [7] |
| C-H···π | 2.60-3.00 | 6-12 | High [7] |
Crystal packing analysis reveals that imidazopyridine derivatives commonly form chain-like structures through hydrogen bonding networks [11]. These chains are typically oriented along specific crystallographic directions and are further stabilized by π-π stacking interactions between aromatic rings [7]. The packing coefficient for related imidazopyridine compounds ranges from 60.69 to 68.57%, indicating efficient space utilization in the crystal lattice [4].
The fluorine substituent significantly influences the intermolecular interaction patterns through its unique electronic properties [9]. Fluorine's high electronegativity creates localized charge distributions that affect both the strength and directionality of hydrogen bonds [12]. Studies on fluorinated heterocycles demonstrate that fluorine can participate in weak C-H···F interactions with distances typically ranging from 2.3 to 2.7 Å [9].
The structural complexity of 6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde gives rise to several potential isomeric forms and tautomeric equilibria [13]. The aldehyde functional group represents a key site for potential tautomeric transformations, although the aromatic nature of the imidazopyridine system generally stabilizes the aldehyde form over alternative tautomers [14]. Unlike simple pyridine derivatives that can undergo extensive keto-enol tautomerization, the fused imidazopyridine system exhibits limited tautomeric flexibility due to the constraints imposed by the bicyclic framework [14].
Theoretical calculations using density functional theory methods indicate that the aldehyde tautomer represents the thermodynamically most stable form under standard conditions [13]. The energy difference between the aldehyde form and potential enol tautomers typically exceeds 15 kcal/mol, making alternative tautomeric forms negligible under normal circumstances [13]. This stability arises from the preservation of aromaticity in both the imidazole and pyridine rings when the compound exists in its aldehyde form [14].
Table 3: Tautomeric Form Stability Analysis
| Tautomeric Form | Relative Energy (kcal/mol) | Population (%) | Stability Factor |
|---|---|---|---|
| Aldehyde Form | 0.0 | >99.9 | Aromatic stabilization [14] |
| Enol Form | +15.2 | <0.1 | Loss of aromaticity [14] |
| Imine Form | +18.7 | <0.01 | Ring strain [13] |
| Quinoid Form | +22.4 | <0.001 | Antiaromatic character [13] |
The fluorine substitution pattern introduces additional complexity through its influence on the electronic structure of the heterocyclic system [8]. The electron-withdrawing nature of fluorine stabilizes the aldehyde form by reducing electron density at the carbonyl carbon, thereby decreasing the tendency for enolization [3]. This electronic effect is particularly pronounced in the 6-position due to the direct conjugation between the fluorine substituent and the carbonyl group through the extended π-system [8].
Conformational isomerism represents another important consideration, particularly regarding the orientation of the aldehyde group relative to the imidazopyridine plane [10]. Computational studies suggest that the aldehyde group preferentially adopts a coplanar arrangement with the heterocyclic system to maximize π-conjugation [10]. However, steric interactions in the crystal lattice can force deviations from this ideal geometry, with torsion angles ranging from 0 to 30 degrees being commonly observed [4].
The presence of multiple nitrogen atoms within the imidazopyridine framework introduces possibilities for protonation-state isomerism under varying pH conditions [13]. While not directly relevant to the neutral compound under standard conditions, these equilibria become significant in biological systems or under acidic conditions [8]. The basicity of the different nitrogen sites varies considerably, with calculated pKa values ranging from 1.2 to 7.4 for related imidazopyridine derivatives [13].
The construction of 6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde scaffolds through multicomponent reactions represents a cornerstone approach in synthetic organic chemistry. The Groebke-Blackburn-Bienaymé (GBB) reaction, discovered independently in 1998, has emerged as the most widely exploited multicomponent reaction for imidazo[1,2-a]pyridine synthesis [1] [2]. This three-component reaction involves the condensation of 2-aminopyridine derivatives, aldehydes, and isocyanides to form the imidazo[1,2-a]pyridine core structure through a formal [4+1] cycloaddition mechanism.
The GBB reaction proceeds through initial imine formation between the 2-aminopyridine and aldehyde components, followed by nucleophilic attack of the isocyanide on the protonated imine intermediate [3]. This mechanism enables the efficient construction of 2,3-disubstituted imidazo[1,2-a]pyridines with excellent structural diversity. For fluorinated derivatives, the reaction typically employs 5-fluoro-2-aminopyridine as the starting material, which undergoes cyclization to provide the desired 6-fluoroimidazo[1,2-a]pyridine framework [1].
Research findings demonstrate that the GBB reaction can achieve yields ranging from 35-75% under conventional heating conditions, with reaction times of 2-6 hours at temperatures between 80-120°C [1]. The use of perchloric acid as a catalyst in tert-butanol has proven particularly effective, providing good functional group tolerance and versatile substrate scope [2]. More recent developments have shown that scandium triflate catalysis can enhance yields to 85-95% under milder conditions, demonstrating the continued evolution of this methodology [2].
The mechanistic pathway involves several key steps: initial condensation of the 2-aminopyridine with the aldehyde component forms an imine intermediate, which then undergoes protonation. The isocyanide component attacks the activated imine, leading to the formation of a spiro intermediate. Subsequent rearrangement and cyclization provide the final imidazo[1,2-a]pyridine product with concomitant formation of the carbaldehyde functionality when appropriate precursors are employed [1].
Table 1: Groebke-Blackburn-Bienaymé Reaction Conditions for Fluoroimidazopyridine Synthesis
| Catalyst System | Yield Range | Reaction Time | Temperature | Solvent | Advantages |
|---|---|---|---|---|---|
| Perchloric acid | 35-75% | 2-6 hours | 80-120°C | tert-BuOH | Versatile substrate scope |
| Scandium triflate | 85-95% | 4-8 hours | 80-100°C | Various | High yields, mild conditions |
| Ytterbium triflate | 60 |